2-Methoxy-1-phenylpropan-1-one
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Overview
Description
2-Methoxy-1-phenylpropan-1-one: is an organic compound with the molecular formula C10H12O2 . It is a derivative of propiophenone, where a methoxy group is attached to the second carbon of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 2-Methoxy-1-phenylpropan-1-one involves the reaction of ethylmagnesium bromide with o-methoxybenzonitrile.
Friedel-Crafts Acylation: Another method involves the acylation of anisole with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methoxy-1-phenylpropan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-methoxybenzoic acid.
Reduction: Formation of 2-methoxypropiophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1-phenylpropan-1-one is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of analgesics and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. As an intermediate, it participates in chemical reactions that lead to the formation of active pharmaceutical ingredients. The methoxy group can influence the reactivity and selectivity of the compound in these reactions, thereby affecting the overall mechanism .
Comparison with Similar Compounds
4-Methoxypropiophenone: Similar in structure but with the methoxy group at the fourth position.
2-Methoxyacetophenone: Similar but with an acetyl group instead of a propionyl group.
2-Methoxybenzaldehyde: Similar but with an aldehyde group instead of a propionyl group.
Uniqueness of 2-Methoxy-1-phenylpropan-1-one: this compound is unique due to its specific placement of the methoxy group and the propionyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and fine chemicals .
Properties
CAS No. |
6493-83-0 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methoxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H12O2/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
ATOOHBIWRYLVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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